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Compound of Interest

Compound Name:
2-Amino-4,6-dimethoxypyrimidin-

5-ol

CAS No.: 267224-18-0

Cat. No.: B1521368

Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4,6-

dimethoxypyrimidine

Introduction
2-Amino-4,6-dimethoxypyrimidine is a heterocyclic compound of significant interest in the fields

of medicinal chemistry, agrochemicals, and material science. As a key intermediate in the

synthesis of various bioactive molecules and a known degradation product of certain

herbicides, its unambiguous structural characterization is paramount.[1][2][3] This technical

guide provides a comprehensive overview of the core spectroscopic techniques used to

elucidate and verify the structure of 2-amino-4,6-dimethoxypyrimidine, offering field-proven

insights and detailed methodologies for researchers, scientists, and professionals in drug

development.

The guide is structured to provide not just data, but the causality behind experimental choices,

ensuring that the described protocols are self-validating systems for robust and reproducible

results. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C),
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Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), presenting

quantitative data in clear, comparative formats.

Molecular Identity:

IUPAC Name: 4,6-dimethoxypyrimidin-2-amine[4][5]

CAS Number: 36315-01-2[5][6]

Molecular Formula: C₆H₉N₃O₂[4][5][6]

Molecular Weight: 155.15 g/mol [4][6]

Chemical Structure:

Caption: Chemical structure of 2-Amino-4,6-dimethoxypyrimidine.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of

organic compounds in solution.[7] It provides detailed information about the chemical

environment, connectivity, and spatial arrangement of atoms. For a molecule like 2-amino-4,6-

dimethoxypyrimidine, ¹H and ¹³C NMR are essential for confirming the identity and purity of the

compound.[8][9][10]

Experimental Workflow: NMR Analysis
The general workflow involves sample preparation, instrument setup, data acquisition, and

processing to obtain a final, interpretable spectrum.

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy
Proton (¹H) NMR provides information on the number of different types of protons and their

electronic environments. The chemical shift, integration, and multiplicity (splitting pattern) of

each signal are key to structural assignment.
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Experimental Protocol (¹H NMR)

Sample Preparation: Accurately weigh 5-10 mg of 2-amino-4,6-dimethoxypyrimidine and

dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean vial.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is

used to lock onto the deuterium signal of the solvent and to shim the magnetic field for

homogeneity.

Acquisition: A standard 1D proton pulse program is used. For quantitative results, ensure a

sufficient relaxation delay (e.g., 5 times the longest T1) between scans.[11] Typically, 8 to 16

scans are sufficient for a sample of this concentration.[12]

Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform, followed by phase and baseline correction to yield the final spectrum.

¹H NMR Spectral Data Summary

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.25 Singlet 1H H-5 (pyrimidine ring)

~4.95 Broad Singlet 2H -NH₂ (amino group)

~3.88 Singlet 6H
2 x -OCH₃ (methoxy

groups)

Note: Data is typically referenced to a CDCl₃ solvent signal at 7.26 ppm. Chemical shifts can

vary slightly based on solvent and concentration.

Interpretation:

The singlet at ~5.25 ppm corresponds to the single proton on the pyrimidine ring at position

5. Its singlet nature is expected as it has no adjacent protons to couple with.
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The broad singlet around ~4.95 ppm is characteristic of the two protons of the primary amine

(-NH₂) group. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and

potential chemical exchange.

The intense singlet at ~3.88 ppm, integrating to 6 protons, is unequivocally assigned to the

two equivalent methoxy (-OCH₃) groups at positions 4 and 6.

¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a

molecule.[7]

Experimental Protocol (¹³C NMR)

Sample Preparation: The same sample prepared for ¹H NMR can be used.

Acquisition: A standard proton-decoupled ¹³C pulse program is used. Due to the low natural

abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is typically required to

achieve a good signal-to-noise ratio.[12]

Processing: Similar to ¹H NMR, the data undergoes Fourier transform, phasing, and baseline

correction.

¹³C NMR Spectral Data Summary

Chemical Shift (δ) ppm Assignment

~171.0 C-4, C-6 (pyrimidine ring)

~163.5 C-2 (pyrimidine ring)

~81.5 C-5 (pyrimidine ring)

~54.0 -OCH₃ (methoxy carbons)

Note: Data is typically referenced to a CDCl₃ solvent signal at 77.16 ppm.

Interpretation:
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The two downfield signals at ~171.0 ppm and ~163.5 ppm are characteristic of sp²-

hybridized carbons in a nitrogen-containing aromatic ring. The signal at ~171.0 ppm is

assigned to the two equivalent carbons (C4 and C6) bonded to the electronegative oxygen

atoms. The signal at ~163.5 ppm corresponds to C2, bonded to three nitrogen atoms.

The upfield aromatic signal at ~81.5 ppm is assigned to C5.

The signal at ~54.0 ppm is characteristic of the sp³-hybridized carbons of the two equivalent

methoxy groups.

Part 2: Fourier-Transform Infrared (FT-IR)
Spectroscopy
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

[1][13] For 2-amino-4,6-dimethoxypyrimidine, FT-IR is excellent for confirming the presence of

the amino (-NH₂) and methoxy (-OCH₃) groups, as well as the pyrimidine ring structure.

Experimental Workflow: KBr Pellet Method for FT-IR
The KBr pellet method is a common technique for analyzing solid samples.[14][15][16] It

involves dispersing the solid analyte in a matrix of potassium bromide (KBr), which is

transparent to IR radiation.
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Start: Solid Sample

Grind 1-2 mg of sample
with ~100 mg dry KBr

in an agate mortar

Ensure a fine,
homogeneous powder

is obtained

Place powder in a pellet die
and apply pressure (hydraulic press)

to form a transparent pellet

Place pellet in spectrometer
and acquire spectrum

FT-IR Spectrum

Click to download full resolution via product page

Caption: Step-by-step workflow for preparing a KBr pellet for FT-IR analysis.

Experimental Protocol (KBr Pellet Method)

Grinding: Finely grind approximately 1-2 mg of 2-amino-4,6-dimethoxypyrimidine with 100-

200 mg of dry, IR-grade KBr powder using an agate mortar and pestle.[14] The goal is to

reduce the particle size to minimize light scattering.[17]
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Pellet Formation: Transfer the powder mixture to a pellet die. Place the die under a hydraulic

press and apply pressure to form a thin, transparent, or translucent pellet.

Background Scan: Place a blank KBr pellet (containing no sample) in the spectrometer and

run a background scan. This is crucial to subtract the spectral contributions of atmospheric

CO₂ and water vapor, as well as any impurities in the KBr.[15]

Sample Scan: Replace the blank with the sample pellet and acquire the FT-IR spectrum,

typically in the range of 4000-400 cm⁻¹.[18]

FT-IR Spectral Data Summary

Wavenumber (cm⁻¹) Vibration Type
Functional Group
Assignment

3400 - 3300
N-H Stretching

(asymmetric/symmetric)
-NH₂ (Amino group)

3000 - 2850 C-H Stretching -OCH₃ (Methoxy groups)

~1650 NH₂ Scissoring (bending) -NH₂ (Amino group)

1600 - 1450 C=N and C=C Stretching Pyrimidine Ring

1350 - 1200 C-N Stretching Amino & Ring C-N

~1050 C-O Stretching (asymmetric) -OCH₃ (Methoxy groups)

Interpretation:

N-H Vibrations: The presence of strong absorption bands in the 3400-3300 cm⁻¹ region is

definitive evidence for the N-H stretching vibrations of the primary amine group.[1] The NH₂

scissoring vibration near 1650 cm⁻¹ further confirms its presence.

C-H Vibrations: The bands in the 3000-2850 cm⁻¹ range are characteristic of C-H stretching

from the methyl groups of the methoxy substituents.[1]

Pyrimidine Ring: The complex pattern of bands between 1600 cm⁻¹ and 1450 cm⁻¹ arises

from the C=C and C=N stretching vibrations within the aromatic pyrimidine ring, which is a
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key fingerprint of the core structure.[1]

C-O Stretching: A strong band around 1050 cm⁻¹ is indicative of the C-O stretching of the

methoxy groups, confirming their attachment to the ring.

Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight and elemental composition of a compound.[7]

[19] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, small

organic molecules like 2-amino-4,6-dimethoxypyrimidine, as it typically produces an intact

molecular ion with minimal fragmentation.[20][21][22]

Experimental Protocol (ESI-MS)

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a

suitable solvent such as methanol or acetonitrile, often with a small amount of acid (e.g.,

0.1% formic acid) to promote protonation.

Infusion: The solution is introduced into the ESI source at a constant, low flow rate via a

syringe pump.

Ionization: A high voltage is applied to the liquid at the tip of a capillary, creating a fine spray

of charged droplets. As the solvent evaporates, the charge density on the droplets increases

until ions (in this case, protonated molecules) are ejected into the gas phase.

Analysis: The generated ions are guided into the mass analyzer, which separates them

based on their m/z ratio. The detector records the abundance of each ion.

Mass Spectrometry Data Summary
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m/z Value Ion Assignment Interpretation

156.07 [M+H]⁺

Protonated molecular ion.

Confirms the molecular weight

of 155.15 Da.

178.05 [M+Na]⁺

Sodium adduct, often

observed in ESI-MS. Further

confirms the molecular weight.

Interpretation: The primary goal is to identify the molecular ion peak. For 2-amino-4,6-

dimethoxypyrimidine (MW = 155.15), ESI in positive ion mode is expected to show a prominent

peak at an m/z of approximately 156.16, corresponding to the protonated molecule ([C₆H₉N₃O₂

+ H]⁺).[20] The detection of this ion confirms the molecular weight of the compound. High-

resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement (e.g.,

to within 5 ppm), which can be used to confirm the elemental composition (C₆H₉N₃O₂) with high

confidence.[19]

Conclusion
The combination of NMR spectroscopy, FT-IR spectroscopy, and Mass Spectrometry provides

a complete and unambiguous structural characterization of 2-amino-4,6-dimethoxypyrimidine.

¹H and ¹³C NMR confirm the precise arrangement of atoms and the carbon-hydrogen

framework. FT-IR validates the presence of key functional groups such as the amine and

methoxy moieties. Finally, Mass Spectrometry confirms the molecular weight and elemental

formula. Together, these techniques form a self-validating system, providing the high level of

certainty required for research, quality control, and drug development applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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